1,2-Ditridecanoyl-sn-glycero-3-phosphocholine

Catalog No.
S3332504
CAS No.
71242-28-9
M.F
C34H68NO8P
M. Wt
649.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Ditridecanoyl-sn-glycero-3-phosphocholine

CAS Number

71242-28-9

Product Name

1,2-Ditridecanoyl-sn-glycero-3-phosphocholine

IUPAC Name

[(2R)-2,3-di(tridecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C34H68NO8P

Molecular Weight

649.9 g/mol

InChI

InChI=1S/C34H68NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-33(36)40-30-32(31-42-44(38,39)41-29-28-35(3,4)5)43-34(37)27-25-23-21-19-17-15-13-11-9-7-2/h32H,6-31H2,1-5H3/t32-/m1/s1

InChI Key

RLNYFMQMIIHWFV-JGCGQSQUSA-N

SMILES

CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC

1,2-Ditridecanoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid characterized by its unique structure, which includes two tridecanoyl (C13) fatty acid chains attached to the glycerol backbone at the sn-1 and sn-2 positions, along with a phosphocholine head group. This compound is classified under the phosphatidylcholine family and is notable for its hydrophobic and hydrophilic properties, making it an essential component in biological membranes and various biochemical applications .

  • DtdPC is used in scientific research to study the formation and function of biological membranes [].
  • Due to its amphiphilic nature, DtdPC can self-assemble into structures resembling natural membranes.
  • Researchers can use DtdPC to investigate membrane properties, protein-lipid interactions, and membrane fusion processes [].
  • No specific information on the toxicity of DtdPC is available in scientific resources reviewed.
  • As a general precaution, laboratory chemicals should be handled according to recommended safety protocols [].

1.2-Ditridecanoyl-sn-glycero-3-phosphocholine, also known as PC(13:0/13:0), is a type of phospholipid molecule. Phospholipids are essential components of cell membranes, playing a crucial role in maintaining cell structure and function PubChem, 1,2-Ditridecanoyl-sn-glycero-3-phosphocholine: . Due to its specific properties, 13:0 PC has applications in various scientific research fields.

  • Membrane Studies:

    Researchers can utilize 13:0 PC to study the structure and function of biological membranes. Its defined chemical structure allows for the creation of model membranes that mimic the properties of natural cell membranes. These models can be used to investigate various cellular processes, such as membrane protein function, signal transduction, and membrane fusion Sigma-Aldrich, 13:0 PC 1,2-ditridecanoyl-sn-glycero-3-phosphocholine: .

  • Drug Delivery Systems:

    13:0 PC has potential applications in developing drug delivery systems. Due to its biocompatibility and ability to form liposomes (spherical vesicles), researchers can explore its use for encapsulating drugs and targeting them to specific tissues or cells PubChem, 1,2-Ditridecanoyl-sn-glycero-3-phosphocholine: .

  • Understanding Diseases:

The chemical behavior of 1,2-ditridecanoyl-sn-glycero-3-phosphocholine can be influenced by various environmental factors such as temperature and pH. Similar to other phospholipids, it can undergo hydrolysis, leading to the release of fatty acids and lysophosphatidylcholine. The reaction pathways can be complex, involving multiple intermediates and products that contribute to membrane dynamics and stability .

1,2-Ditridecanoyl-sn-glycero-3-phosphocholine exhibits significant biological activity due to its role in forming lipid bilayers. It contributes to membrane fluidity and permeability, influencing cellular processes such as signaling, transport, and interaction with proteins. Its structural properties also allow it to participate in the formation of liposomes, which are crucial for drug delivery systems .

The synthesis of 1,2-ditridecanoyl-sn-glycero-3-phosphocholine typically involves the following methods:

  • Chemical Synthesis: This method includes the use of glycerol, phosphoric acid, and tridecanoic acid derivatives under controlled conditions to yield the desired phospholipid.
  • Enzymatic Processes: Utilizing specific enzymes like phospholipases or acyltransferases can facilitate the synthesis by selectively modifying existing lipids.
  • Lipid Extraction: Isolation from natural sources or through synthetic pathways that mimic biological lipid assembly can also be employed .

1,2-Ditridecanoyl-sn-glycero-3-phosphocholine has a variety of applications including:

  • Biotechnology: Used in formulating liposomes for drug delivery.
  • Cosmetics: Incorporated in formulations for skin care products due to its emulsifying properties.
  • Research: Serves as a model compound in studies of membrane dynamics and lipid interactions .

Studies have shown that 1,2-ditridecanoyl-sn-glycero-3-phosphocholine interacts with various proteins and other lipids. These interactions can affect membrane structure and function, influencing processes such as signal transduction and membrane fusion. Research into its interaction with membrane proteins reveals insights into how phospholipids modulate protein activity within cellular membranes .

1,2-Ditridecanoyl-sn-glycero-3-phosphocholine shares similarities with other phosphatidylcholines but is unique due to its specific fatty acid chain length. Below is a comparison with similar compounds:

Compound NameFatty Acid CompositionUnique Features
1,2-Dioleoyl-sn-glycero-3-phosphocholineC18:1 (Oleic Acid)Commonly used in studies of membrane fluidity
1,2-Didecanoyl-sn-glycero-3-phosphocholineC10 (Decanoic Acid)Shorter chain length affects membrane properties
1,2-Diheptadecanoyl-sn-glycero-3-phosphocholineC17 (Heptadecanoic Acid)Unique for its longer chain length

Each of these compounds plays a distinct role in biological systems and research applications, highlighting the unique characteristics of 1,2-ditridecanoyl-sn-glycero-3-phosphocholine within this class of lipids .

Steglich Esterification in Phospholipid Synthesis

Steglich esterification has emerged as a cornerstone for constructing the diacylglycerol backbone of DTPC. This method employs coupling agents such as ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of ester bonds between tridecanoic acid and the hydroxyl groups of protected glycerol derivatives. For instance, the esterification of α,β-isopropylidene-dl-glycerol with palmitic acid using EDC and DMAP achieves quantitative yields of monoacylglycerol intermediates.

A critical challenge in this process is avoiding acyl migration, which compromises regioisomeric purity. Researchers address this by employing sterically hindered protecting groups, such as tert-butyldimethylsilyl (TBDMS) ethers, to stabilize the primary alcohol of glycerol during sequential acylation steps. The use of TBDMS not only suppresses unwanted side reactions but also simplifies subsequent deprotection, enabling overall yields as high as 60% for enantiopure DTPC precursors.

Table 1: Reaction Conditions for Steglich Esterification in DTPC Synthesis

Starting MaterialCoupling AgentCatalystYieldReference
α,β-Isopropylidene-dl-glycerolEDCDMAP89–100%
(S)-SolketalEDCDMAP60–70%

Recrystallization Techniques for High-Purity DTPC

Achieving high-purity DTPC requires stringent post-synthetic purification. While industrial-scale processes often utilize solvent fractionation with acetone or ethanol to isolate phosphatidylcholine-rich fractions, laboratory-scale synthesis relies on chromatographic methods. Flash-column chromatography with gradients of dichloromethane and methanol (95:5 to 90:10 v/v) effectively separates DTPC from unreacted intermediates and diastereomers. For analytical-grade purity, high-performance liquid chromatography (HPLC) with Luna 5 μm pentafluorophenyl (PFP) columns and formic acid-modified mobile phases resolves enantiomeric impurities, yielding products with >98% purity.

Notably, solvent selection directly impacts crystallinity. Mixtures of acetonitrile and water (30:70 v/v) under acidic conditions promote the formation of stable DTPC crystals by minimizing electrostatic repulsion between zwitterionic headgroups. These protocols ensure the removal of residual coupling agents and byproducts, which are critical for applications requiring precise lipid bilayer properties.

Scalability Challenges in Industrial Production

Scaling DTPC synthesis to industrial levels introduces challenges in maintaining stereochemical integrity and cost efficiency. Current industrial protocols for phospholipids like soybean lecithin involve degumming crude oils to isolate phosphatidylcholine fractions, followed by sequential extraction with acetone and ethanol. However, adapting these methods to synthetic DTPC requires addressing three key issues:

  • Solvent Recycling: Large-scale processes demand solvent recovery systems to mitigate environmental and economic costs. For example, acetone used in phospholipid fractionation is typically distilled and reused, but residual lipids can complicate recycling.
  • Protecting Group Strategy: Industrial workflows favor TBDMS over triphenylmethyl (Tr) groups due to easier removal under mild acidic conditions, reducing side reactions during deprotection.
  • Epimerization Risks: Prolonged reaction times at elevated temperatures during scale-up can induce epimerization at the sn-2 position of glycerol. Microwave-assisted synthesis at 140°C for 1 hour minimizes this risk while accelerating reaction kinetics.

Table 2: Laboratory vs. Industrial Synthesis Parameters

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume2–50 mL500–1000 L
Purification MethodHPLCSolvent Fractionation
Solvent Recovery<10%>90%
Yield40–60%70–85%

Role in Bicelle Formation for Nuclear Magnetic Resonance Studies

Bicelles, disk-shaped lipid aggregates formed by long- and short-chain phosphatidylcholines, serve as membrane mimetics for nuclear magnetic resonance (NMR) studies of transmembrane proteins. While dimyristoylphosphatidylcholine (DMPC, C14:0) and dihexanoylphosphatidylcholine (DHPC, C6:0) mixtures are classical bicelle components [1], DTPC’s tridecanoyl chains (C13:0) offer distinct advantages in tuning bilayer thickness and phase behavior.

The phase transition temperature (T m) of DTPC (~23–25°C) lies between DMPC (24°C) and shorter-chain lipids, allowing bicelle stabilization across a broader temperature range. Unlike DMPC/DHPC systems, where perforated vesicles form above T m [1], DTPC’s intermediate chain length reduces miscibility issues with short-chain lipids, potentially suppressing defect formation. This property is critical for maintaining aligned bilayers in magnetic fields during NMR experiments [1].

Table 1: Comparison of Phosphatidylcholines in Bicelle Systems

PropertyDTPC (C13:0)DMPC (C14:0)DHPC (C6:0)
Phase Transition (°C)23–2524<0
Bilayer Thickness (Å)~21.0 [6]~23.0 [6]N/A
Bicelle Alignment Range15–40°C*25–50°C [1]N/A

*Inferred from chain length-dependent phase behavior [1] [6].

DTPC-based bicelles may enhance the study of small membrane proteins (<30 kDa), where reduced bilayer thickness improves signal resolution. However, experimental validation of DTPC bicelle alignment dynamics remains an open area for investigation.

1,2-Ditridecanoyl-sn-glycero-3-Phosphocholine in Model Membrane Systems for Protein Interaction Analysis

DTPC’s C13:0 acyl chains create bilayers with a hydrophobic thickness of 21.0 Å [6], bridging the gap between fluid-phase short-chain lipids (e.g., dilauroylphosphatidylcholine, DLPC; 19.5 Å) and longer-chain systems (e.g., DMPC; 23.0 Å). This intermediate property makes it ideal for reconstituting membrane proteins sensitive to bilayer mismatch.

In studies of the β-barrel assembly machinery (Bam) complex, DTPC liposomes supported optimal BamA-catalyzed folding of truncated outer membrane protein A (tOmpA). The folding rate in DTPC (3.2 × 10⁻³ s⁻¹) exceeded rates in DLPC (2.1 × 10⁻³ s⁻¹) and DMPC (1.8 × 10⁻³ s⁻¹), suggesting that 21.0 Å thickness minimizes insertion energy penalties while maintaining fluidity [6].

Key findings from DTPC model membranes:

  • Cholesterol Compatibility: Unlike DMPC, DTPC mixtures with cholesterol show accelerated nanodisk formation when combined with apolipoproteins, likely due to reduced lattice defects compared to longer-chain lipids [5].
  • Protease Protection: Proteins reconstituted in DTPC bilayers exhibit complete resistance to trypsin, chymotrypsin, and elastase digestion, confirming bilayer integrity [5].
  • Temperature Resilience: DTPC vesicles maintain stability from 15°C to 40°C, accommodating thermophilic and mesophilic proteins [6].

Comparative Studies with Biphenyl-Containing Phosphatidylcholines

While biphenyl-containing phosphatidylcholines (e.g., 1-palmitoyl-2-(4-biphenyl)phosphatidylcholine) introduce aromatic groups for UV detection or rigidity, DTPC provides contrasting insights into acyl chain packing effects:

Table 2: DTPC vs. Biphenyl-Containing Phosphatidylcholines

ParameterDTPC (C13:0)Biphenyl Derivatives
Chain Packing DensityHigh (saturated)Moderate (rigid biphenyl)
Membrane FluidityHigher below T mConsistently rigid
UV-Vis DetectabilityNo intrinsic signalStrong π-π* transitions
Protein Binding SitesHydrophobic matchingπ-Cation interactions

Studies using fluorescence anisotropy reveal that DTPC’s saturated chains induce 15% higher lipid order parameters than biphenyl analogs at 25°C, favoring the incorporation of α-helical domains over β-sheet structures. However, biphenyl-containing lipids enhance stability for crystallography applications due to reduced thermal fluctuations.

Atomistic Simulations of 1,2-Ditridecanoyl-sn-glycero-3-phosphocholine-Containing Bilayers

Atomistic molecular dynamics simulations of 1,2-Ditridecanoyl-sn-glycero-3-phosphocholine bilayers provide detailed insights into the structural and dynamic properties of these membrane systems at the molecular level [1] [2] [3]. The implementation of all-atom force fields enables the explicit representation of every atom within the phospholipid molecules, allowing for precise characterization of bond orientations, conformational states, and intermolecular interactions [4] [5] [6].

Contemporary simulation protocols employ well-established force fields including CHARMM36, GROMOS, and OPLS-aa, each offering distinct advantages for phospholipid membrane modeling [4] [7] [8]. The CHARMM36 force field demonstrates exceptional performance in reproducing experimental membrane properties, achieving agreement within 2% for area per lipid measurements across various phosphatidylcholine systems [4] [5]. Force field parameterization involves rigorous optimization against quantum mechanical calculations and experimental thermodynamic data to ensure accurate representation of lipid-lipid and lipid-water interactions [4] [9].

Simulation systems typically consist of 128 to 1024 lipid molecules arranged in bilayer configurations with explicit water solvation [1] [3] [10]. The computational setup incorporates periodic boundary conditions in three dimensions, constant pressure and temperature ensembles, and electrostatic treatment through particle mesh Ewald methods [3] [10]. System equilibration procedures involve initial temperature cycling and extended pre-production runs to eliminate memory effects from initial configurations [11] [3].

The structural characterization of 1,2-Ditridecanoyl-sn-glycero-3-phosphocholine bilayers through atomistic simulations reveals fundamental membrane properties. Bilayer thickness measurements, determined from electron density profiles, typically range from 3.6 to 3.9 nanometers depending on temperature and force field parameters [12] [13]. Area per lipid calculations for saturated phosphatidylcholine systems demonstrate values between 60.8 and 62.9 square angstroms, consistent with experimental determinations [4] [14].

PropertyValueMethodTemperature (K)Force Field
Area per Lipid62.9 ŲMD Simulation323CHARMM36
Bilayer Thickness3.7 nmElectron Density300Multiple
Area Compressibility Modulus245 mN/mThickness Fluctuations310CHARMM36
Bending Rigidity4.0 × 10⁻²⁰ JUndulation Analysis323GROMOS

Dynamic properties extracted from atomistic simulations include lateral diffusion coefficients, order parameters, and conformational transition rates [3] [15]. Order parameter profiles computed from carbon-hydrogen bond orientations reveal the degree of acyl chain ordering throughout the bilayer structure [16] [17] [18]. The sn-1 and sn-2 acyl chains exhibit distinct order parameter profiles, with the sn-2 chain demonstrating slightly higher ordering due to its position closer to the membrane interface [1] [17].

Computational analysis of local membrane properties enables spatially resolved characterization of thickness variations, area per lipid fluctuations, and curvature distributions [12] [19]. These local property calculations provide detailed mapping of membrane heterogeneity and facilitate understanding of membrane-protein interactions and lipid domain formation [12] [20].

Phase Behavior Prediction in Mixed Lipid Systems

Computational prediction of phase behavior in mixed lipid systems containing 1,2-Ditridecanoyl-sn-glycero-3-phosphocholine requires sophisticated theoretical frameworks and advanced simulation methodologies [21] [22] [23]. The complexity of multicomponent membrane systems necessitates consideration of lipid-lipid interactions, entropic contributions, and temperature-dependent thermodynamic properties [22] [24] [25].

Machine learning approaches have emerged as powerful tools for predicting phase diagrams of three-component lipid mixtures [21] [23] [25]. Artificial neural networks trained on experimental melting temperature data demonstrate capability to predict transition temperatures for untested lipid combinations with high accuracy [23] [25]. Random forest algorithms and support vector machines successfully generate phase diagrams that closely match published experimental results [23] [25].

Coarse-grained molecular dynamics simulations provide computational efficiency for studying phase separation phenomena in mixed lipid systems [22] [26]. The MARTINI force field enables simulation of large membrane patches over extended timescales, facilitating observation of domain formation and phase separation kinetics [22] [27]. These simulations reveal qualitative agreement with experimental phase behavior, including liquid-ordered and liquid-disordered phase coexistence [22] [24].

Phase field modeling based on the Cahn-Hilliard equation offers complementary approaches for predicting lipid domain organization [28] [26]. These models incorporate thermodynamic considerations to set initial states for numerical simulations and demonstrate excellent quantitative agreement with experimental domain dynamics [28]. The computational results match experimental observations for domain area fractions, perimeter evolution, and domain number distributions over time [28].

Mixed SystemPhase BehaviorComputational MethodValidation Status
DPPC/DOPC (2:1) + 20% CholesterolLo/Ld Phase SeparationPhase-field ModelExcellent Agreement
POPC/Cholesterol (30 mol%)Liquid Ordered PhaseMD SimulationGood Agreement
DSPC/Cholesterol (20 mol%)Gel/Liquid TransitionMD SimulationSatisfactory Agreement
Binary SOPC/CholesterolComplex Phase DiagramThermodynamic AnalysisQualitative Agreement

The prediction of critical mixing temperatures and tie-line compositions requires accurate representation of intermolecular interactions and entropic contributions [24] [23]. Computational models must account for the molecular shapes of different lipid species, including cylindrical, tapered, and inverted conical geometries that influence packing preferences [22] [29]. The presence of cholesterol significantly modifies phase behavior through its condensing effect and preferential interactions with saturated acyl chains [24] [27].

Temperature-dependent phase transitions in mixed systems involve complex interplay between enthalpy and entropy contributions [21] [30]. Computational studies reveal that the addition of cholesterol to phosphatidylcholine bilayers induces liquid-ordered phase formation characterized by increased order parameters and reduced lateral diffusion [24] [27]. The cholesterol concentration required for phase separation varies with the degree of acyl chain unsaturation and headgroup chemistry [24] [27].

Validation of Computational Models Through Experimental Data Integration

The validation of computational models for 1,2-Ditridecanoyl-sn-glycero-3-phosphocholine systems requires systematic comparison with diverse experimental datasets to ensure accuracy and reliability [5] [6] [31]. Comprehensive validation protocols incorporate structural, thermodynamic, and dynamic properties measured through multiple experimental techniques [5] [6] [32].

Nuclear magnetic resonance spectroscopy provides crucial validation data through deuterium order parameters that directly reflect molecular orientations and conformational dynamics [16] [33] [18]. Computational order parameters calculated from molecular dynamics trajectories demonstrate favorable agreement with experimental measurements in the hydrophobic core region, though discrepancies may arise in the interfacial region due to electrostatic complexity [33] [18]. The comparison of simulated and experimental order parameter profiles serves as a stringent test of force field accuracy [34] [16].

X-ray and neutron scattering experiments yield electron density profiles and bilayer structural parameters that enable validation of computed membrane dimensions [31] [13]. The development of model-independent analysis protocols allows direct comparison between simulated and experimental structure factors through Fourier reconstruction methods [31]. These approaches eliminate ambiguities associated with different binning procedures and provide rigorous assessment of simulation accuracy [31].

Mechanical property validation involves comparison of computed area compressibility moduli, bending rigidities, and surface tensions with experimental measurements [35] [36] [37]. Novel computational frameworks based on local thickness fluctuation analysis demonstrate excellent agreement with experimental compressibility values [35] [37]. The calculated bilayer compressibility moduli range from 185 to 245 millinewtons per meter, consistent with experimental estimates [35] [36].

Force FieldValidation PropertyExperimental AgreementStrengthsLimitations
CHARMM36Area per lipid, thickness, order parametersWithin 2% for area per lipidBest overall performanceComputational cost
GROMOSBending rigidity, compressibilityQuantitative for mechanical propertiesMechanical propertiesSystem size dependence
OPLS-aaChain conformations, area per lipidSatisfactory for pure lipidsSystematic parameterizationLimited lipid types
MARTINIPhase behavior, large-scale dynamicsQualitative for phase separationLarge systems, long timescalesReduced chemical detail

Thermodynamic validation encompasses transition temperatures, heat capacities, and phase equilibrium properties [32] [30]. Molecular dynamics simulations accurately predict main transition temperatures for single-component bilayers and demonstrate capability to reproduce complex phase behavior in multicomponent systems [30]. The computational prediction of gel-to-liquid crystalline phase transitions requires careful consideration of simulation timescales and system size effects [30].

Surface pressure-area isotherms obtained from Langmuir monolayer experiments provide additional validation opportunities for membrane models [38]. Many-body dissipative particle dynamics simulations demonstrate quantitative agreement with experimental pressure-area relationships and capture sensitive changes in mixed monolayer systems [38]. These comparisons validate the ability of computational models to predict interfacial behavior and molecular packing properties [38].

Dynamic property validation involves comparison of lateral diffusion coefficients, rotational correlation times, and conformational relaxation rates [15]. Fluorescence correlation spectroscopy and single-molecule fluorescence studies provide experimental benchmarks for molecular mobility within membrane environments [15]. Computational diffusion coefficients typically range from 9.7 to 10.7 × 10⁻⁸ square centimeters per second, demonstrating good agreement with experimental values [15].

XLogP3

10.2

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]

Dates

Last modified: 08-19-2023

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